An In-depth Technical Guide to N-(1-Oxopentadecyl)glycine-d2
An In-depth Technical Guide to N-(1-Oxopentadecyl)glycine-d2
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-(1-Oxopentadecyl)glycine-d2, a deuterated N-acyl glycine (B1666218). The information is intended for researchers, scientists, and professionals in drug development and metabolic research.
Core Chemical Properties
N-(1-Oxopentadecyl)glycine-d2 is the deuterated form of N-pentadecanoylglycine, an N-acyl amino acid. The deuterium (B1214612) labeling makes it a valuable tool for various analytical and research applications, particularly in mass spectrometry and NMR spectroscopy.
| Property | Value | Source |
| Molecular Formula | C17H31D2NO3 | [1] |
| Molecular Weight | 301.46 g/mol | [1] |
| Non-Deuterated Molecular Formula | C17H33NO3 | [2] |
| Non-Deuterated Molecular Weight | 299.4 g/mol | [2] |
| IUPAC Name | 2,2-dideuterio-2-(pentadecanoylamino)acetic acid | Inferred from related compounds |
| Synonyms | N-Pentadecanoylglycine-d2 | Inferred from related compounds |
Synthesis and Characterization
The synthesis of N-(1-Oxopentadecyl)glycine-d2 typically involves a two-step process analogous to the synthesis of similar deuterated N-acyl glycines.[3]
Experimental Protocol: Synthesis of N-(1-Oxopentadecyl)glycine-d2
This protocol is adapted from methodologies for similar N-acyl glycines.[3]
Step 1: Deuteration of Glycine
-
Procedure: Glycine is deuterated via an acid-catalyzed exchange reaction. Glycine is refluxed with deuterated hydrochloric acid (DCl) in heavy water (D2O).
-
Isotopic Purity: This method can yield Glycine-d2 with an isotopic purity of over 98%.[3]
-
Monitoring: The progress of the deuteration can be monitored by 1H NMR spectroscopy by observing the disappearance of the signal from the α-protons.
Step 2: Acylation of Glycine-d2
-
Procedure: The deuterated glycine is then acylated with pentadecanoyl chloride under Schotten-Baumann conditions. Glycine-d2 is dissolved in a sodium hydroxide (B78521) solution, and pentadecanoyl chloride is added dropwise with vigorous stirring.
-
Reaction: Glycine-d2 + Cl-CO-(CH2)13-CH3 → N-(1-Oxopentadecyl)glycine-d2 + NaCl
-
Yield: This reaction typically achieves yields greater than 85%.[3]
-
Purification: The final product is purified by recrystallization or column chromatography to achieve high chemical purity (>99%).[3]
Characterization
-
Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular weight of 301.46 g/mol and show a characteristic fragmentation pattern for the pentadecanoyl chain and the deuterated glycine moiety.[3]
-
NMR Spectroscopy: 1H and 13C NMR would be used to confirm the structure. The 13C NMR spectrum is expected to show a distinct signal for the amide carbonyl carbon around 170 ppm. The deuterium substitution at the α-carbon would lead to a characteristic splitting pattern in the 13C NMR spectrum.[3]
Applications in Research
Deuterated N-acyl glycines like N-(1-Oxopentadecyl)glycine-d2 are valuable tools in metabolic research and drug development.
Isotopic Tracer and Internal Standard
N-(1-Oxopentadecyl)glycine-d2 is an ideal internal standard for the quantification of endogenous N-pentadecanoylglycine and other long-chain N-acyl glycines using mass spectrometry-based methods.[4] Its stable isotope label ensures that it co-elutes with the analyte of interest, compensating for variations in sample preparation, injection volume, and ionization efficiency.[4]
Experimental Protocol: Quantification of N-Acyl Glycines using LC-MS/MS
The following is a representative LC-MS/MS methodology for the analysis of long-chain N-acyl glycines in biological matrices, such as plasma or urine.[4]
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of the biological sample (e.g., plasma), add 10 µL of the internal standard working solution (N-(1-Oxopentadecyl)glycine-d2 in methanol).
-
Add 500 µL of 0.1% formic acid in water and vortex.
-
Condition a mixed-mode solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the N-acyl glycines with 1 mL of 5% ammonium (B1175870) hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
Metabolic Studies
N-acyl glycines are endogenous metabolites involved in fatty acid β-oxidation and amino acid conjugation.[3] Labeled compounds like N-(1-Oxopentadecyl)glycine-d2 can be used as tracers to study the in vivo metabolism and disposition of fatty acids.
Visualizations
Caption: Synthesis workflow for N-(1-Oxopentadecyl)glycine-d2.
Caption: Analytical workflow for N-acyl glycine quantification.
